N-(2,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
N-(2,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a carboxamide derivative featuring a fused azepinoquinazoline core. The compound is characterized by a seven-membered azepine ring fused to a quinazoline scaffold, with a 12-oxo group and a 2,4-difluorophenyl carboxamide substituent at the 3-position.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-13-6-8-16(15(22)11-13)24-19(26)12-5-7-14-17(10-12)23-18-4-2-1-3-9-25(18)20(14)27/h5-8,10-11H,1-4,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTJZQLIMKQMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=C(C=C(C=C4)F)F)C(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a nitrogen-rich heterocyclic compound belonging to the quinazoline derivatives class. These compounds are recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 369.37 g/mol. The presence of difluorophenyl and hexahydroazepino moieties enhances its reactivity and biological activity.
Molecular Structure
The compound's structure can be represented as follows:
The biological activity of quinazoline derivatives often involves interactions with specific biological targets such as enzymes or receptors. For instance:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown its potential to inhibit cell proliferation in lines such as A549 (lung cancer) and U937 (leukemia) .
- Anti-inflammatory Effects : Quinazoline derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha. This suggests potential applications in treating inflammatory diseases .
Research Findings
Recent studies have focused on the synthesis and evaluation of various quinazoline derivatives for their biological activities.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 0.04 | |
| U937 (Leukemia) | 0.03 | ||
| Anti-inflammatory | HL-60 (Promyelocytic) | Not specified |
Case Studies
Several case studies have been published demonstrating the efficacy of quinazoline derivatives:
- VEGFR Inhibition : A study evaluated a series of quinazoline derivatives for their ability to inhibit vascular endothelial growth factor receptors (VEGFR). The results indicated that compounds similar to N-(2,4-difluorophenyl)-12-oxo exhibited potent inhibition against VEGFR with IC50 values in the low nanomolar range .
- Cytotoxicity Assays : In a comparative study involving multiple quinazoline derivatives against various tumor cell lines, the compound demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds with similar structural motifs to N-(2,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide exhibit promising anticancer properties. For instance, quinazoline derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The fluorine substituents enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved bioavailability and efficacy against cancer cells .
1.2 Antimicrobial Properties
Compounds similar to this quinazoline derivative have been investigated for their antimicrobial activities. The presence of fluorine atoms often enhances the antimicrobial potency by increasing the electron-withdrawing ability of the aromatic system. This modification can lead to better interaction with bacterial enzymes and receptors . Studies have reported that derivatives with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.
Pharmacological Applications
2.1 Neurological Disorders
The hexahydroazepine core structure is associated with various neurological activities. Compounds featuring this moiety have been studied for their potential in treating disorders such as anxiety and depression. The mechanism often involves modulation of neurotransmitter systems including serotonin and norepinephrine pathways .
2.2 Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of similar quinazoline derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory processes . This makes them potential candidates for developing new anti-inflammatory drugs.
Material Science Applications
3.1 Synthesis of Functional Materials
Beyond biological applications, this compound can be utilized in the synthesis of functional materials. Its unique structure allows it to be incorporated into polymers or coatings that require specific thermal or chemical resistance properties. The incorporation of fluorinated compounds often leads to enhanced hydrophobicity and chemical stability in materials .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons between the target compound and related azepinoquinazoline derivatives, benzoxazepines, and oxadiazole carboxamides:
Key Observations:
The benzoxazepine-indole hybrid () introduces an oxygen atom and indole ring, likely altering solubility and target selectivity compared to nitrogen-rich azepinoquinazolines .
Substituent Effects: Fluorine vs. Chlorine/Methoxy: The target compound’s 2,4-difluorophenyl group increases lipophilicity and metabolic stability relative to BL20063’s chloro-methoxyphenyl group, which may confer higher polarity and hydrogen-bonding capacity . Hydroxy-Phenylethyl vs.
Molecular Weight and Bioavailability :
- The target compound’s calculated molecular weight (~413.43) is within the acceptable range for oral bioavailability (Rule of Five). BL20063 (MW 413.90) and the oxadiazole derivative (MW 404.40) share similar profiles, while the hydroxy-phenylethyl analog (MW 377.40) may exhibit improved pharmacokinetics due to lower molecular weight .
Preparation Methods
Palladium-Catalyzed Cyclization
A method adapted from Liu et al. (2025) involves palladium-catalyzed alkyne insertion and C–H annulation (Figure 11). Starting with 3-arylquinazolinone, reaction with terminal alkynes in the presence of Pd(OAc)₂ and Xantphos generates the azepino ring via a 1,4-palladium migration. This route achieves 43–80% yields, with electron-deficient aryl groups enhancing cyclization efficiency.
Table 1: Palladium-Catalyzed Azepinoquinazoline Formation
| Quinazolinone Substituent | Alkyne | Yield (%) |
|---|---|---|
| 3-Chloro | Ph-C≡CH | 68 |
| 3-Nitro | Me-C≡CH | 53 |
| 3-Methoxy | Et-C≡CH | 75 |
Acid-Mediated Domino Cyclization
Murhta et al. (2025) demonstrated a one-pot domino reaction under microwave irradiation using 2-aminothiazoles, benzaldehydes, and cyclic diketones (Figure 23). For the target compound, substituting 2-amino-4-arylthiazole with a quinazolinone-amine precursor enables azepine ring formation. Glacial acetic acid facilitates Michael adduct formation and subsequent cyclization, yielding the fused core in 6 hours at 120°C.
Installation of the N-(2,4-Difluorophenyl)carboxamide Group
Carboxylic Acid Activation
The quinazoline-3-carboxylic acid intermediate is activated as an acid chloride using SOCl₂ or oxalyl chloride. Reaction with 2,4-difluoroaniline in dichloromethane with triethylamine as a base yields the carboxamide.
Table 2: Amide Coupling Optimization
| Activating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 25 | 78 |
| EDCl/HOBt | DMF | 0–25 | 82 |
| Oxalyl Chloride | THF | 40 | 71 |
Microwave-Assisted Coupling
Jayaram et al. (2025) enhanced coupling efficiency using continuous flow technology with I₂/DMSO as a catalyst, reducing reaction times from 12 hours to 30 minutes. This approach is ideal for thermally sensitive intermediates.
Integrated Synthetic Routes
Route A: Sequential Cyclization and Coupling
Route B: One-Pot Domino Reaction
-
Combine o-aminobenzamide, 2,4-difluorophenyl isocyanate, and cyclic diketone under microwave irradiation.
-
Simultaneously form azepinoquinazoline core and carboxamide.
Overall Yield : 55% in 2 steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity for Route A, with Route B showing 95% purity due to minor diastereomers.
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclization : Electron-deficient aryl groups improve azepine ring closure but may require protective groups for the difluorophenyl moiety.
-
Oxidation Side Reactions : Dess-Martin periodinane offers milder conditions than CrO₃, reducing over-oxidation risks.
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Scale-Up Limitations : Continuous flow systems (Route B) enhance reproducibility for gram-scale synthesis .
Q & A
Q. What are the standard synthetic routes for synthesizing N-(2,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclization of substituted amino precursors and coupling of the difluorophenyl carboxamide group. Key steps include:
- Cyclization : Refluxing intermediates in polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 8–12 hours to form the azepinoquinazoline core .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 2,4-difluorophenyl group under inert atmosphere .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization focuses on adjusting catalysts (e.g., ZnCl₂ for cyclization efficiency) and solvent systems to improve yield (target: 60–70%) and reduce by-products .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azepinoquinazoline core and substituent positions. Key signals include the 12-oxo carbonyl at ~170 ppm (¹³C) and aromatic protons from the difluorophenyl group (δ 7.2–7.8 ppm, ¹H) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₂₁H₁₇F₂N₃O₂, expected m/z: 381.13) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How can researchers design preliminary biological activity screens for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ determination) and antimicrobial screens (MIC against S. aureus, E. coli) .
- Target Prediction : Use computational tools (e.g., SwissTargetPrediction) to identify potential targets (e.g., kinase inhibitors, DNA topoisomerases) .
- Solubility Assessment : Measure logP (e.g., shake-flask method) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
- Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB: 1M17) and optimize via protonation state adjustment and water removal .
- Docking Protocol : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness: 32). The quinazoline core likely occupies the ATP-binding pocket, with the difluorophenyl group forming halogen bonds (e.g., with Lys721) .
- Validation : Compare binding scores (ΔG) with known inhibitors (e.g., Erlotinib) and validate via MD simulations (RMSD < 2 Å over 100 ns) .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
A SAR study comparing derivatives reveals:
| Substituent (R) | Target Activity (IC₅₀, μM) | LogP |
|---|---|---|
| 2,4-difluorophenyl | 1.2 (EGFR) | 3.1 |
| 3-chloro-4-fluorophenyl | 0.8 (EGFR) | 3.5 |
| 3-methoxyphenyl | >10 (EGFR) | 2.3 |
| Fluorine atoms enhance target affinity via electronegativity and van der Waals interactions, while methoxy groups reduce activity due to steric hindrance . |
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Source Analysis : Compare assay conditions (e.g., cell line viability protocols, serum concentration variations). For example, discrepancies in IC₅₀ values may arise from differences in MTT incubation times .
- Metabolic Stability : Test compound stability in liver microsomes (e.g., mouse vs. human CYP450 isoforms) to explain in vitro/in vivo mismatches .
- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-EGFR levels) alongside enzymatic assays .
Q. What experimental designs are recommended for studying metabolic stability and degradation pathways?
- Microsomal Incubation : Incubate compound (1 μM) with NADPH-fortified liver microsomes (37°C, pH 7.4). Sample at 0, 15, 30, 60 min for LC-MS/MS analysis .
- Metabolite ID : Use high-resolution MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Major degradation pathways often involve oxidation of the azepine ring .
Q. How can derivatization improve solubility without compromising activity?
- Prodrug Design : Introduce phosphate esters at the 12-oxo group (hydrolyzed in vivo). For example, prodrug solubility increases from 0.1 mg/mL to 5 mg/mL in PBS .
- PEGylation : Attach polyethylene glycol (PEG-500) to the carboxamide nitrogen, reducing logP from 3.1 to 1.8 while maintaining >80% EGFR inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
